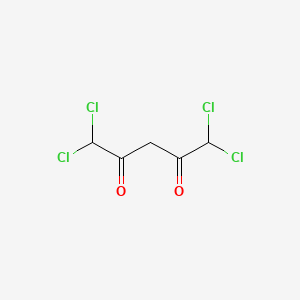
1,1,5,5-Tetrachloropentane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,5,5-Tetrachloropentane-2,4-dione is an organic compound with the molecular formula C5H6Cl4O2. This compound is characterized by the presence of four chlorine atoms and two ketone groups, making it a highly chlorinated diketone. It is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,5,5-Tetrachloropentane-2,4-dione can be synthesized through the chlorination of pentane-2,4-dione. The process involves the substitution of hydrogen atoms with chlorine atoms under controlled conditions. Typically, chlorine gas is bubbled through a solution of pentane-2,4-dione in the presence of a catalyst such as iron(III) chloride to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound involves continuous flow reactors to ensure efficient chlorination. The reaction is carried out at elevated temperatures and pressures to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,5,5-Tetrachloropentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can replace chlorine atoms.
Major Products Formed:
Oxidation: Products include carboxylic acids or esters.
Reduction: Products include diols or alcohols.
Substitution: Products vary depending on the nucleophile used, such as hydroxylated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
1,1,5,5-Tetrachloropentane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce chlorine atoms into molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 1,1,5,5-tetrachloropentane-2,4-dione involves its reactivity with various nucleophiles and electrophiles. The chlorine atoms and ketone groups make it a versatile compound for forming new bonds and functional groups. The molecular targets and pathways depend on the specific reactions it undergoes, such as forming covalent bonds with nucleophiles or undergoing redox reactions.
Vergleich Mit ähnlichen Verbindungen
1,1,5,5-Tetrachloropentane: Similar in structure but lacks the ketone groups.
Pentane-2,4-dione: The parent compound without chlorine atoms.
1,1,5,5-Tetrafluoropentane-2,4-dione: A fluorinated analog with different reactivity.
Uniqueness: 1,1,5,5-Tetrachloropentane-2,4-dione is unique due to its combination of chlorine atoms and ketone groups, which confer distinct reactivity patterns. This makes it valuable for specific synthetic applications where both chlorination and carbonyl functionalities are required.
Eigenschaften
IUPAC Name |
1,1,5,5-tetrachloropentane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl4O2/c6-4(7)2(10)1-3(11)5(8)9/h4-5H,1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPNDHFZEJXWCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(Cl)Cl)C(=O)C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![10,11-dimethoxy-5-(prop-2-en-1-yloxy)-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-9-one](/img/structure/B8034880.png)
![1-{[(1,1-Dioxidotetrahydrothiophen-3-yl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B8034891.png)
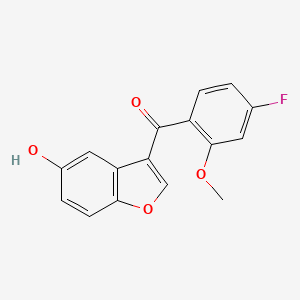

![1-({[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}oxy)pyrrolidine-2,5-dione](/img/structure/B8034906.png)
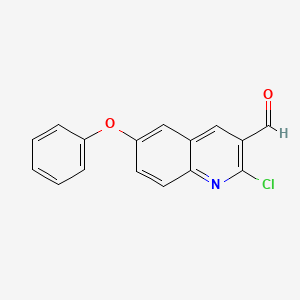
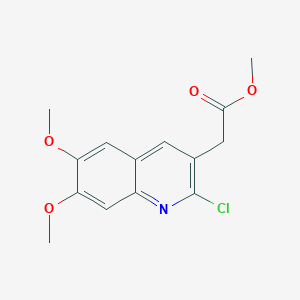
![2,2-Bis(propylsulfanyl)-7-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),8(12),9-trien-6-one](/img/structure/B8034923.png)
![3-(3-hydroxyphenyl)-1H-imidazo[4,5-b]pyridin-2-one](/img/structure/B8034927.png)
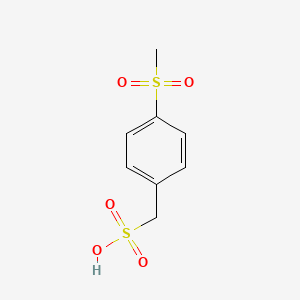
![2-[3-(4-Tert-butylanilino)-2-hydroxypropyl]isoindole-1,3-dione](/img/structure/B8034945.png)
![2-[2-Hydroxy-3-[3-(trifluoromethyl)anilino]propyl]isoindole-1,3-dione](/img/structure/B8034948.png)
![2-[4-(Benzyloxy)phenyl]-1-cyclohexyl-1h-benzimidazole-5-carboxylic acid](/img/structure/B8034966.png)
![tert-butyl N-[3-acetyl-4-(4-methylpiperidin-1-yl)phenyl]carbamate](/img/structure/B8034972.png)
